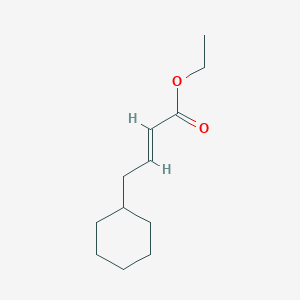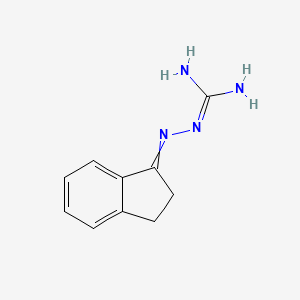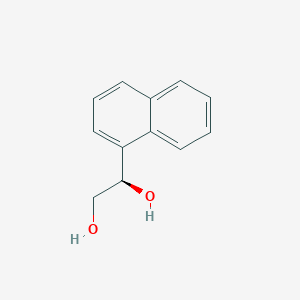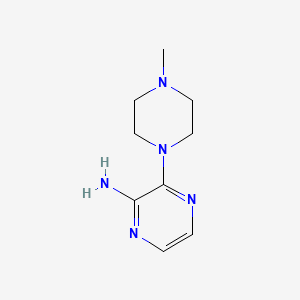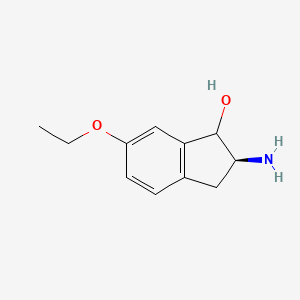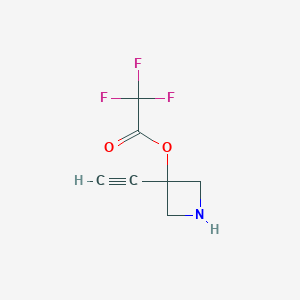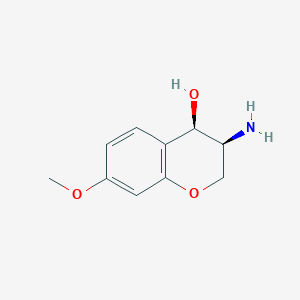
7-Methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-メトキシ-3-メチル-3,4-ジヒドロナフタレン-1(2H)-オンは、ナフタレンオン類に属する有機化合物です。この化合物は、ナフタレンオン環の7位にメトキシ基、3位にメチル基を有することが特徴です。これは、多環芳香族炭化水素であるナフタレンの誘導体です。
2. 製法
合成経路と反応条件
7-メトキシ-3-メチル-3,4-ジヒドロナフタレン-1(2H)-オンの合成は、いくつかの合成経路によって達成できます。一般的な方法の1つは、7-メトキシ-3-メチル-1-テトラロンを適切なアシル化剤と、塩化アルミニウムなどのルイス酸触媒の存在下でフリーデル・クラフツアシル化することです。反応条件は通常、ジクロロメタンやクロロホルムなどの適切な溶媒中で反応物を還流することを含みます。
工業生産方法
7-メトキシ-3-メチル-3,4-ジヒドロナフタレン-1(2H)-オンの工業生産には、大規模なフリーデル・クラフツアシル化プロセスが関与する可能性があります。連続フロー反応器の使用と反応条件の最適化により、製品の収率と純度を向上させることができます。さらに、再結晶やカラムクロマトグラフィーなどの精製技術を使用して、目的の化合物を高純度で得ることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 7-methoxy-3-methyl-1-tetralone with an appropriate acylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve refluxing the reactants in a suitable solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
反応の種類
7-メトキシ-3-メチル-3,4-ジヒドロナフタレン-1(2H)-オンは、さまざまな化学反応を起こします。これらには以下が含まれます。
酸化: この化合物は、対応するキノンまたは他の酸化誘導体に変換される可能性があります。
還元: 還元反応により、この化合物は対応するジヒドロまたはテトラヒドロ誘導体に変換できます。
置換: 求電子置換反応と求核置換反応により、ナフタレンオン環にさまざまな官能基を導入できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、触媒水素化などの還元剤が使用されます。
置換: ハロゲン、ハロゲン化アルキル、有機金属化合物などの試薬が、適切な条件下で使用されます。
生成される主な生成物
酸化: キノンと他の酸化誘導体の生成。
還元: ジヒドロおよびテトラヒドロ誘導体の生成。
置換: ハロゲン、アルキル、アリール基などのさまざまな官能基の導入。
科学的研究の応用
7-メトキシ-3-メチル-3,4-ジヒドロナフタレン-1(2H)-オンは、いくつかの科学研究に応用されています。
化学: より複雑な分子の合成における中間体として使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物活性を研究されています。
医学: 特に新規薬剤の開発において、潜在的な治療的応用が調査されています。
工業: 特殊化学品や材料の合成に使用されます。
作用機序
7-メトキシ-3-メチル-3,4-ジヒドロナフタレン-1(2H)-オンの作用機序は、その特定の用途によって異なります。医薬品化学では、この化合物は酵素、受容体、DNAなどの分子標的に作用する可能性があります。ナフタレンオン環のメトキシ基とメチル基は、これらの標的に対する化合物の結合親和性と選択性に影響を与える可能性があります。関与する経路には、酵素活性の阻害、受容体シグナル伝達の調節、またはDNA複製への干渉が含まれる可能性があります。
6. 類似の化合物との比較
類似の化合物
- 7-メトキシ-1-テトラロン
- 3-メチル-1-テトラロン
- 7-メトキシ-3,4-ジヒドロナフタレン-1(2H)-オン
独自性
7-メトキシ-3-メチル-3,4-ジヒドロナフタレン-1(2H)-オンは、ナフタレンオン環にメトキシ基とメチル基の両方が存在するため、独特です。この構造的特徴は、その化学反応性と生物活性に影響を与える可能性があり、他の類似の化合物とは異なるものとなっています。
類似化合物との比較
Similar Compounds
- 7-Methoxy-1-tetralone
- 3-Methyl-1-tetralone
- 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one
Uniqueness
7-Methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of both methoxy and methyl groups on the naphthalenone ring This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds
特性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
7-methoxy-3-methyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H14O2/c1-8-5-9-3-4-10(14-2)7-11(9)12(13)6-8/h3-4,7-8H,5-6H2,1-2H3 |
InChIキー |
ZXPNFVNIRFXYCV-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=C(C=C(C=C2)OC)C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


